Dimethyl-1,3-oxazole-5-sulfonamide
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Overview
Description
Dimethyl-1,3-oxazole-5-sulfonamide is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of Dimethyl-1,3-oxazole-5-sulfonamide may involve continuous flow synthesis techniques to ensure scalability and efficiency. The use of ionic liquids as solvents can enhance the reaction rates and allow for the recycling of solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-1,3-oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution can occur at the oxazole ring, particularly at the C5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed reactions with aryl halides are common for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl-1,3-oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl-1,3-oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxazole ring can interact with various biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness: Dimethyl-1,3-oxazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both dimethyl and sulfonamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .
Properties
Molecular Formula |
C5H8N2O3S |
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Molecular Weight |
176.20 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-sulfonamide |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) |
InChI Key |
SPTLLVCFNUXZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)S(=O)(=O)N |
Origin of Product |
United States |
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